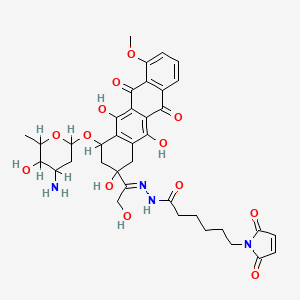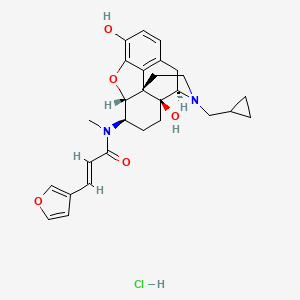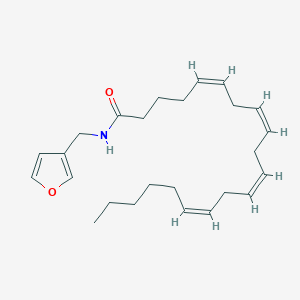
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
Vue d'ensemble
Description
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide, commonly known as FMA, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. FMA is a member of the N-acyl ethanolamine family of compounds and has been shown to have a range of therapeutic applications.
Applications De Recherche Scientifique
Eicosanoids and Inflammation
Eicosanoids, derived from arachidonic acid, play pivotal roles in inflammation, cell proliferation, adhesion, migration, angiogenesis, vascular permeability, and inflammatory responses. These bioactive lipids are significant in understanding the control of physiological and pathological processes in diseases, including cancer. The metabolism of arachidonic acid through pathways like cyclooxygenase, lipoxygenase, and P450 epoxygenase generates 2-series eicosanoids, crucial in these processes. The role of prostanoids and lipoxygenase-derived eicosanoids in tumor development and progression is particularly noteworthy, emphasizing their influence on cell proliferation, migration, and the inflammatory process (Gomes, Souza Felipe da Costa, & Colquhoun, 2018).
Omega-3 Polyunsaturated Fatty Acids and Metabolic Disorders
Omega-3 polyunsaturated fatty acids (PUFAs) are metabolized into bioactive lipids with powerful biofunctions. The metabolites of eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and n-3 docosapentaenoic acid (n-3 DPA) have recently garnered attention for their potential in treating metabolic disorders. The focus has been on their anti-inflammatory effects, but studies have also explored their direct impacts on cells in the pancreas, liver, adipose tissue, skeletal muscle, and endothelium. Understanding the functions of metabolites derived from ω-3 PUFAs, apart from the acids themselves, could offer new perspectives in treating diseases like diabetes, non-alcoholic fatty liver disease, adipose tissue dysfunction, and atherosclerosis (Duan, Song, Zhang, & Wang, 2021).
Sulfonamides and Drug Development
Sulfonamides incorporate the primary sulfonamide moiety, a structural component prevalent in many clinically used drugs. This class of compounds is essential for developing novel drugs targeting various medical conditions. Some sulfonamides act as carbonic anhydrase inhibitors (CAIs), showing promising results in treating conditions like glaucoma and cancer. The constant need for new sulfonamides, especially those acting as selective antiglaucoma drugs or antitumor agents, highlights the importance of this structural motif in future drug development (Carta, Scozzafava, & Supuran, 2012).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into furan derivatives like 5-hydroxymethylfurfural (HMF) offers a sustainable alternative to non-renewable hydrocarbon sources. HMF and its derivatives are valuable for producing various products, including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The potential of HMF as a major source of carbon and hydrogen for 21st-century chemistry underscores the importance of further research and development in this field (Chernyshev, Kravchenko, & Ananikov, 2017).
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNBSHTNRBBBD-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide | |
CAS RN |
390824-20-1 | |
| Record name | (5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=390824-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)
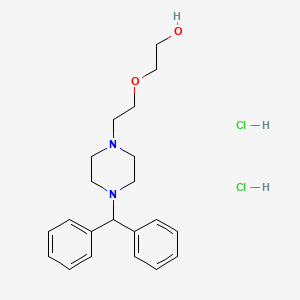
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)
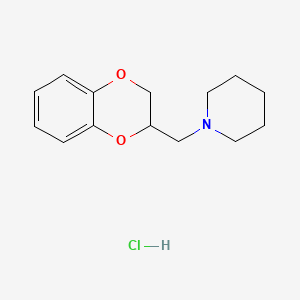

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)



